1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine” is a complex organic molecule. It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Scientific Research Applications
Synthesis and Structural Characterization
Research on similar compounds has focused on their synthesis and structural characterization, demonstrating the chemical versatility and potential for application in material science. For instance, the synthesis and structural characterization of isostructural thiazoles have been explored, highlighting methods to achieve high yields and detailing the molecular structure through single crystal diffraction (Kariuki et al., 2021). Such studies are crucial for understanding the compound's physical and chemical properties, which could be relevant for materials science and engineering applications.
Antimicrobial Activities
The antimicrobial potential of related compounds has been investigated, indicating possible applications in developing new antimicrobial agents. Research on novel 1,5-diaryl pyrazoles, for example, has shown good antibacterial and antifungal activity, suggesting that similar structures could be explored for pharmaceutical applications (Ragavan et al., 2010). This area of research is particularly relevant for addressing the growing concern over antibiotic resistance.
Material Science Applications
Studies have also delved into the use of similar compounds in the synthesis of materials with high refractive indices and small birefringences, as well as good thermomechanical stabilities (Tapaswi et al., 2015). Such materials are valuable for optical applications, including lenses and electronic displays, highlighting a potential area of application for the compound .
Mechanism of Action
Target of Action
Similar compounds with a1,3,4-thiadiazole moiety and sulfonamide derivatives have been associated with a wide range of biological activities . They have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Mode of Action
It’s worth noting that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act ascarbonic anhydrase inhibitors . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to have antiviral activity
Result of Action
It’s worth noting that similar compounds have shown certainanti-tobacco mosaic virus activity . This suggests that the compound might have antiviral effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl3FN4S2/c25-14-3-8-17(9-4-14)33-23-21(18-10-5-15(26)11-20(18)27)31-24(34-23)32-22(29)19(12-30-32)13-1-6-16(28)7-2-13/h1-12H,29H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZOWJZDSGGKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl3FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.